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1-(2-chlorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B2609808
CAS No.: 1613303-64-2
M. Wt: 192.65
InChI Key: DXPOMJYLPSDFEE-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Scaffold in Medicinal and Agrochemical Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery and agrochemical development. scispace.comnih.govnih.gov Its structural versatility and ability to engage in various biological interactions have made it a cornerstone in the synthesis of a wide array of active molecules. globalresearchonline.netacademicstrive.com

In medicinal chemistry, the pyrazole nucleus is a key component in numerous drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. globalresearchonline.netontosight.ai The presence of this moiety in several blockbuster drugs underscores its importance. For instance, Celecoxib (B62257) is a widely used nonsteroidal anti-inflammatory drug (NSAID), and Rimonabant was developed as an anti-obesity agent. nih.gov The pyrazole framework allows for multi-directional substitution, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. nih.gov

In the agrochemical sector, pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides. nih.govjindunchemistry.com Compounds containing the pyrazole structure are noted for their high selectivity, low toxicity to non-target organisms, and diverse modes of action. nih.gov This has made them a focal point for the development of new and effective crop protection agents. jindunchemistry.com

Table 1: Examples of Commercially Approved Drugs Featuring a Pyrazole Scaffold
Drug NameTherapeutic ClassPrimary Use
CelecoxibAnti-inflammatory (COX-2 inhibitor)Treatment of arthritis and acute pain
SildenafilVasodilator (PDE5 inhibitor)Treatment of erectile dysfunction and pulmonary hypertension
ApixabanAnticoagulant (Factor Xa inhibitor)Prevention of blood clots
RuxolitinibAntineoplastic (JAK inhibitor)Treatment of myelofibrosis and polycythemia vera
StanozololAnabolic steroidTreatment of hereditary angioedema
FipronilInsecticideControl of a broad spectrum of pests

Historical Context of Pyrazole Derivative Discovery and Applications

The history of pyrazole chemistry dates back to the 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov One of the classical methods for synthesizing the pyrazole ring was developed by Hans von Pechmann in 1898. nih.gov The first synthesis of a pyrazolone (B3327878) derivative, a significant milestone, was achieved by Knorr through the condensation of ethyl acetoacetate (B1235776) and phenylhydrazine. mdpi.com

For a considerable time, pyrazoles were primarily of academic interest. However, their pharmacological potential began to be recognized with the discovery of the analgesic and antipyretic properties of antipyrine. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959, from watermelon seeds. This discovery highlighted that while rare, this scaffold is part of nature's chemical inventory. Over the decades, the synthetic accessibility and diverse reactivity of pyrazoles have led to their extensive study and application in both medicine and agriculture. globalresearchonline.net

Overview of Research Trajectories for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its Analogues

Direct and extensive research specifically on this compound is limited in publicly available literature. However, significant insights into its potential applications can be gleaned from studies on its close structural analogues. The research trajectories for compounds with this core structure appear to be bifurcated, with promising avenues in both agrochemical and biomedical fields.

Agrochemical Research: A key area of investigation for analogues is in herbicide development. A recent study focused on enhancing the potency of the herbicide quinclorac (B55369) by synthesizing derivatives containing a 3-methyl-1H-pyrazol-5-yl moiety. nih.gov One of the most effective compounds identified was 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate, which showed excellent inhibitory effects on barnyard grass. nih.gov This compound is a very close analogue of the subject compound, differing primarily in the halogen on the phenyl ring (fluoro vs. chloro) and the ester linkage at the 5-position of the pyrazole ring. This suggests a strong rationale for investigating this compound as a building block for new herbicides.

Furthermore, a related compound, 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is utilized as a key intermediate in the development of herbicides and fungicides. chemimpex.com This highlights the value of the chlorophenyl-methyl-pyrazole core in creating molecules for crop protection.

Biomedical Research: In the biomedical arena, pyrazole derivatives containing a chlorophenyl group are actively being investigated for various therapeutic properties. Research has demonstrated that N-phenyl substituted pyrazole heterocycles can exhibit anti-glioma activity. nih.gov Specifically, the presence of a chlorine group on the phenyl ring is a feature in several compounds designed for this purpose. nih.gov

The anti-inflammatory potential is another significant research trajectory. Pyrazoles are known to act as inhibitors of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory therapy. nih.govontosight.ai Analogues featuring a chlorophenyl group have been synthesized and evaluated for their anti-inflammatory and analgesic activities, with some showing promising results. academicstrive.comnih.gov For example, studies on 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivatives have shown inhibitory activity against inflammatory mediators like IL-6 and TNF-α. nih.gov

Table 2: Investigated Activities of Structural Analogues
Analogue StructureInvestigated ActivityKey FindingReference
1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylateHerbicidalExcellent inhibition of barnyard grass (EC50 = 10.53 g/ha) nih.gov
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acidIntermediateUsed in the synthesis of herbicides and potential anti-inflammatory agents chemimpex.com
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazolesAnti-gliomaCompound 4j identified as a kinase inhibitor (AKT2/PKBβ) with anti-glioma properties nih.gov
2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl] derivativesAnti-inflammatoryDemonstrated inhibition of inflammatory cytokines IL-6 and TNF-α nih.gov

Current State of the Art and Knowledge Gaps

The current state of the art indicates that the 1-(chlorophenyl)-3-methyl-1H-pyrazole scaffold is a promising platform for discovering new bioactive compounds. Research on its analogues has established its relevance in both agrochemical and medicinal chemistry, with demonstrated herbicidal and potential anti-inflammatory and anticancer activities.

However, a significant knowledge gap exists concerning the specific compound this compound. There is a lack of published data on its synthesis, characterization, and, most importantly, its biological activity profile.

Future research should therefore focus on:

Targeted Synthesis: Developing and optimizing efficient synthetic routes to produce this compound in sufficient quantities for biological screening.

Biological Screening: Conducting comprehensive in vitro and in vivo assays to evaluate its specific activities. Based on the data from its analogues, primary screening should target its potential as a herbicide, an anti-inflammatory agent (e.g., COX inhibition assays), and an anticancer agent (e.g., cytotoxicity screening against various cancer cell lines, particularly glioma).

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related derivatives to understand how modifications to the core structure impact biological activity. This would involve altering substituents on both the phenyl and pyrazole rings to optimize potency and selectivity.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound and determine its place within the broader landscape of valuable pyrazole-based compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B2609808 1-(2-chlorophenyl)-3-methyl-1H-pyrazole CAS No. 1613303-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chlorophenyl)-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPOMJYLPSDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Chlorophenyl 3 Methyl 1h Pyrazole and Its Analogues

Classical Approaches to Pyrazole (B372694) Ring Formation

The foundational methods for pyrazole synthesis have been relied upon for over a century, offering robust and straightforward pathways to this important heterocyclic scaffold.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone in the synthesis of pyrazoles. This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, the key precursors are (2-chlorophenyl)hydrazine and acetylacetone.

The mechanism typically proceeds under acidic or basic conditions. It begins with the formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. A significant consideration in the Knorr synthesis, when using an unsymmetrical dicarbonyl compound like acetylacetone, is the issue of regioselectivity. The reaction can potentially yield two regioisomers: this compound and 1-(2-chlorophenyl)-5-methyl-1H-pyrazole. The outcome is often dependent on the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the dicarbonyl compound first.

Variants of the Knorr synthesis include the use of β-ketoesters, which react with hydrazines to form pyrazolones, another important class of pyrazole derivatives.

This section expands on the core principle of the Knorr synthesis, which is a prime example of a cyclocondensation reaction. The reaction between (2-chlorophenyl)hydrazine and acetylacetone is a direct application of this method. The process involves the formation of two new carbon-nitrogen bonds and the elimination of two molecules of water to form the stable heterocyclic ring.

The regioselectivity of the cyclocondensation is a critical aspect. The initial attack of the hydrazine can occur at either of the two carbonyl groups of the 1,3-dicarbonyl compound. For acetylacetone, the two carbonyl groups are electronically similar, but substitution on the hydrazine, such as the 2-chlorophenyl group, can influence the reaction pathway. The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the mechanism. The choice of catalyst, whether acidic or basic, can also influence the rate and regioselectivity of the reaction.

Precursor 1Precursor 2Product(s)Typical ConditionsRef.
(2-chlorophenyl)hydrazineAcetylacetoneThis compound & 1-(2-chlorophenyl)-5-methyl-1H-pyrazoleEthanol, reflux
PhenylhydrazineEthyl acetoacetate (B1235776)3-Methyl-1-phenyl-1H-pyrazol-5(4H)-oneAcetic acid, heat

This table is illustrative of typical reactions in this class.

Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a variety of heterocyclic compounds, including pyrazoles. The synthesis of pyrazoles from chalcones typically involves a reaction with a hydrazine derivative. This reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. This process initially forms a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole.

To synthesize a pyrazole with a 3-methyl substitution, a chalcone precursor bearing a methyl group at the appropriate position would be required. However, this method is more commonly employed for the synthesis of pyrazoles with aryl or other bulky substituents at the 3 and 5 positions. The synthesis of this compound via this route would be less direct than the Knorr synthesis.

The reaction conditions for the cyclization of chalcones with hydrazines often involve refluxing in a suitable solvent such as ethanol, sometimes in the presence of an acid or base catalyst.

Modern Synthetic Strategies for Substituted this compound Scaffolds

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the construction of substituted pyrazole rings. These modern strategies often offer advantages in terms of milder reaction conditions, higher yields, and greater control over regioselectivity.

The [3+2] cycloaddition is a powerful and atom-economical method for the construction of five-membered rings. In the context of pyrazole synthesis, this often involves the reaction of a 1,3-dipole with a dipolarophile. A common modern approach utilizes N-tosylhydrazones as precursors to diazo compounds, which then act as the 1,3-dipole.

In a typical base-mediated process, the N-tosylhydrazone is treated with a base to generate a diazo intermediate in situ. This reactive species then undergoes a [3+2] cycloaddition with a suitable alkyne. To obtain a 3-methyl substituted pyrazole, an alkyne bearing a methyl group would be required. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. The use of a base is crucial for the generation of the reactive dipole, and common bases include sodium hydride or potassium tert-butoxide.

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and pyrazoles are no exception. Metal-catalyzed reactions can facilitate the formation of the pyrazole ring under mild conditions and with high efficiency.

Copper-Catalyzed Methods: Copper catalysts have been effectively used to promote the condensation of hydrazines and 1,3-dicarbonyl compounds under acid-free conditions, offering a milder alternative to the classical Knorr synthesis. organic-chemistry.org Copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates is another efficient route to substituted pyrazoles. organic-chemistry.org Furthermore, copper-catalyzed intramolecular cyclization of hydrazones derived from α,β-alkynic aldehydes and ketones provides a direct route to the pyrazole core.

Palladium-Catalyzed Methods: Palladium catalysts are widely used in cross-coupling reactions to form C-N bonds. This has been applied to the synthesis of N-aryl pyrazoles through the coupling of a pyrazole with an aryl halide, such as 2-chlorophenyl bromide. This approach is particularly useful for introducing the N-substituent in the final steps of a synthetic sequence.

CatalystReactant 1Reactant 2Product TypeAdvantage
Copper saltsHydrazine derivative1,3-Dicarbonyl compoundSubstituted pyrazoleMild, acid-free conditions
Palladium complexesPyrazoleAryl halideN-Aryl pyrazoleLate-stage N-arylation

This table provides a general overview of catalytic applications in pyrazole synthesis.

Multicomponent Reactions (MCRs) for Diverse Derivatization

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. researchgate.netnih.gov This approach is particularly valuable for generating libraries of diverse pyrazole derivatives. The pot, atom, and step economy (PASE) offered by MCRs makes them highly attractive in pharmaceutical and medicinal chemistry. nih.gov

One notable application is the four-component reaction for synthesizing pyrano[2,3-c]pyrazole derivatives. This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and O-cyclization. nih.gov For instance, the reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters (like ethyl acetoacetate or diethyl malonate), and an enolizable active methylene compound (such as malononitrile) can be catalyzed by piperidine (B6355638) in an aqueous medium to yield highly substituted pyrano[2,3-c]pyrazoles in excellent yields. nih.gov Similarly, a five-component, solvent-free synthesis of pyrano[2,3-c]pyrazoles has been developed using montmorillonite K10 as a catalyst. nih.gov

Another example involves the one-pot, three-component synthesis of 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com This reaction brings together hydrazine hydrate, arylidene malononitrile, and various isothiocyanates in the presence of a HAp/ZnCl2 nano-flake catalyst to produce the desired products in high yields and short reaction times. biointerfaceresearch.com The versatility of MCRs allows for the incorporation of a wide range of substituents, leading to extensive molecular diversity.

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

Product Type Components Catalyst/Conditions Key Features
Pyrano[2,3-c]pyrazoles Aldehydes, Hydrazine, β-Ketoesters, Malononitrile Piperidine / Water / RT 4-component, High yields (85-93%) nih.gov
Pyrano[2,3-c]pyrazoles 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Montmorillonite K10 / 65-70 °C 5-component, Solvent-free, High yields (81-91%) nih.gov
1H-Pyrazole-1-carbothioamides Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates HAp/ZnCl2 nano-flakes / 60-70°C 3-component, One-pot, High yields (up to 95%) biointerfaceresearch.com

Advanced Derivatization and Functionalization Strategies

Introduction of Aromatic and Heteroaromatic Moieties

The functionalization of the pyrazole scaffold with aromatic and heteroaromatic groups is a key strategy for modulating its physicochemical and biological properties. Various synthetic methods have been developed to introduce these moieties onto the pyrazole core.

A common approach involves the reaction of aza-aurones with nitrilimines via a 1,3-dipolar cycloaddition to form intermediate spiropyrazolines. ias.ac.in These intermediates can then be treated with hydrochloric acid in hot ethanol to yield 5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles. The resulting 2-aminobenzoylpyrazoles serve as versatile platforms for further derivatization, such as the introduction of amide and sulfonamide functionalities by reacting with acetic anhydride, benzoyl chloride, or tosyl chloride. ias.ac.in

Furthermore, N-terminal pyrazole rings have been identified as crucial for the antiproliferative activity of certain derivatives. nih.gov For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized through a nucleophilic substitution reaction, highlighting the ability to introduce complex benzyl moieties at the N1 position. nih.gov The synthesis of 1,3-diarylpyrazole-4-carboxaldehydes can be achieved by treating acetophenone phenylhydrazone with a Vilsmeier-Haack reagent (DMF-POCl3), followed by alkaline hydrolysis. hilarispublisher.com This introduces an aldehyde group that can be a handle for further transformations while incorporating aryl groups at the N1 and C3 positions.

Selective Functionalization at Pyrazole Ring Positions (e.g., C3, C4, C5, N1)

The pyrazole ring possesses distinct reactive sites, allowing for selective functionalization. The electronic nature of the ring positions—three nucleophilic (N1, N2, C4) and two electrophilic (C3, C5)—governs its reactivity. nih.gov Electrophiles preferentially add to the C4 position, while nucleophiles tend to attack the C3 and C5 positions. nih.govnih.gov

N1-Functionalization: Regioselective synthesis of N1-substituted pyrazoles can be achieved under specific reaction conditions. nih.gov The basic, pyridine-like nitrogen atom is typically the site of nucleophilic substitution. nih.gov

C3 and C5-Functionalization: These positions are electron-deficient and thus susceptible to nucleophilic attack. nih.gov A novel method for the regioselective C3-hydroxyarylation of pyrazoles involves the reaction of pyrazole N-oxides with arynes under mild conditions. acs.org This method is significant as it does not require blocking groups at the C4 and C5 positions to achieve regioselectivity. acs.org Syntheses of pyrazoles with functionalized side chains at C3 and varying substituents at C5 have been reported, starting from the reaction of protected alkynols with acid chlorides to form alkynyl ketones, which are then cyclized with hydrazine. researchgate.net

C4-Functionalization: The electron-rich nature of the C4 position makes it a prime target for electrophilic substitution reactions such as halogenation. nih.govglobalresearchonline.net C4-halogenated pyrazoles are valuable intermediates for directed cross-coupling reactions, like the Suzuki coupling, to introduce various substituents. nih.gov

The substitution pattern significantly influences the reactivity and properties of the pyrazole ring. Electron-donating groups at C3 tend to increase the basicity of the ring, while electron-withdrawing groups at C5 can stabilize the system. nih.gov

Formation of Fused Heterocyclic Systems (e.g., pyrazolo-cinnoline, pyrano-pyrazoles)

5-Aminopyrazoles are particularly useful building blocks for the synthesis of a wide variety of fused heterocyclic systems due to their multiple reaction sites. researchgate.netnih.gov These fused systems often exhibit significant biological activities.

Pyrano-pyrazoles: As mentioned previously, multicomponent reactions provide a highly efficient route to pyrano[2,3-c]pyrazoles. nih.gov The reaction of 1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one with 2-chlorobenzoyl chloride followed by cyclization with sodium hydride has been used to prepare 1-(2-chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one, a xanthone analogue.

Pyrazolo-pyridines: Pyrazolo[3,4-b]pyridines can be synthesized by reacting 5-amino-1H-pyrazole-4-carbaldehydes with various active methylene compounds in the presence of a base like sodium methoxide. semanticscholar.org

Pyrazolo-pyrimidines: These fused systems can be prepared from 5-aminopyrazole precursors. For example, reacting 5-aminopyrazole derivatives with ethoxycarbonyl isocyanate can lead to the formation of pyrazolo[1,5-a] nih.govsemanticscholar.orgnih.govtriazine-2,4-diones after subsequent cyclization and derivatization. nih.gov

Pyrazolo-indolizines: The reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles, followed by intramolecular cyclization in the presence of zinc chloride, yields pyrazolo[3,4-e]indolizines. semanticscholar.org

Pyrazolo-quinolines: Friedländer condensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with cyclohexanone is a key step in synthesizing tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine derivatives. semanticscholar.org

Structural Characterization of Newly Synthesized Analogues

Advanced Spectroscopic Methods (e.g., 1H-NMR, 13C-NMR, 15N-NMR, IR, Mass Spectrometry for structural elucidation)

The unambiguous determination of the structure of newly synthesized this compound analogues is accomplished through a combination of advanced spectroscopic techniques. nih.govekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: This is fundamental for identifying the number and environment of protons in the molecule. For example, in 5-(2-aminobenzoyl)-3,4-diaryl-1-phenylpyrazoles, a characteristic broad signal for the NH₂ protons appears around 6.3 ppm. ias.ac.in In N-methyl pyrazole isomers, the spatial proximity between the N-methyl group and adjacent protons can be confirmed using NOESY experiments. nih.gov

¹³C-NMR: This technique provides information about the carbon skeleton. The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form present in N-unsubstituted pyrazoles. nih.gov In the characterization of 1H-pyrazole-1-carbothioamide derivatives, the C=S carbon appears at a distinctive chemical shift of around 173.85 ppm. biointerfaceresearch.com For pyrazole derivatives synthesized from aza-aurones, the disappearance of signals corresponding to the pyrazoline proton (~5 ppm) and the spiranic carbon (~87 ppm) in ¹H and ¹³C NMR spectra, respectively, confirms the ring-opening of the spiropyrazoline intermediate. ias.ac.in

¹⁵N-NMR: This specialized NMR technique is highly informative for nitrogen-containing heterocycles. In the analysis of pyrano[2,3-c]pyrazol-4(2H)-one derivatives with a pyridine moiety, ¹⁵N-NMR can distinguish between the "pyrrole-like" N-2 (δ ~ -166.9 ppm), the "pyridine-like" N-1 (δ ~ -117.1 ppm) of the pyrazole ring, and the nitrogen of the pyridine ring (δ ~ -62.2 ppm). mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which in turn confirms its elemental composition. nih.govnih.gov The mass spectrum of 5-amino-3-aryl-4-cyano-N-cyclohexyl-1H-pyrazole-1-carbothioamide shows the molecular ion peak [M]⁺, confirming the assigned structure. biointerfaceresearch.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For instance, the C=O stretching band is a key indicator in pyrazolone (B3327878) and related derivatives. ias.ac.inekb.eg

The combination of these methods, often supplemented by elemental analysis and single-crystal X-ray diffraction, provides conclusive evidence for the chemical structures of the synthesized pyrazole analogues. researchgate.netnih.govnih.gov

Table 2: Spectroscopic Data for a Representative Pyrazole Derivative

Technique Compound Observed Signals/Data Reference
¹H-NMR 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile δ 3.74 (s, 3H, CH₃N); 6.92–6.96 (m, 3H, arom. H); 7.26–7.32 (m, 2H, arom. H); 7.41–7.53 (m, 3H, arom. H); 7.83–7.87 (m, 2H, arom. H); 8.86 (bs, 1H, NH) nih.gov
¹³C-NMR 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile δ 35.36, 72.30, 115.81, 117.88, 122.48, 127.52, 128.87, 129.19, 129.47, 131.06, 140.90, 146.96, 147.94 nih.gov
HRMS 1-methyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile m/z [M + H]⁺ for C₁₇H₁₄N₄ calcd 275.1291, found 275.1293 nih.gov

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute structure and conformational preferences of molecules. This powerful analytical technique provides precise three-dimensional coordinates of atoms within a crystal lattice, offering unparalleled insight into bond lengths, bond angles, and the spatial orientation of different molecular fragments. For this compound and its analogues, X-ray diffraction studies are crucial for validating synthetic outcomes and understanding the steric and electronic effects that govern their molecular geometry.

A critical conformational parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the 1-(2-chlorophenyl) substituent. This angle is influenced by the steric hindrance imposed by the ortho-chloro substituent, which can force the phenyl ring to twist out of the plane of the pyrazole ring to minimize repulsive interactions. For instance, in the related compound 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the dihedral angle between the pyrazole ring and the 2-chlorobenzene ring is 71.30 (9)°. nih.govresearchgate.net Other phenyl substituents in this molecule show dihedral angles of 62.28 (9)° and 69.48 (9)° with the pyrazole ring. nih.govresearchgate.net These significant deviations from coplanarity are a common feature in sterically hindered N-aryl pyrazoles.

The crystal packing of these molecules is stabilized by a network of intermolecular interactions. While the primary structure is defined by covalent bonds, the supramolecular assembly in the crystal is governed by weaker forces such as C–H···π interactions and π-π stacking. researchgate.netcardiff.ac.uk In some cases, where hydrogen bond donors and acceptors are present, classical hydrogen bonds play a significant role in dictating the crystal lattice. researchgate.net

The precise structural data obtained from X-ray crystallography, including crystal system, space group, and key torsional angles, are fundamental for computational modeling and structure-activity relationship (SAR) studies. By providing an accurate picture of the molecule's ground-state conformation in the solid state, these data serve as a vital starting point for understanding how these compounds might interact with biological targets.

Table 1: Crystallographic Data for Analogues of this compound

Compound Crystal System Space Group Key Dihedral Angles (°)
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole nih.govresearchgate.net Monoclinic P21/n Pyrazole / 2-Chlorophenyl: 71.30 (9)
1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole nih.gov Orthorhombic Pca21 Pyrazole / Dinitrophenyl: 46.95 (5)
1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole jst.go.jp Monoclinic P21/c Pyrazole / 4-Chlorophenyl: 71.22 (10)

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity and selectivity of pyrazole (B372694) derivatives are profoundly influenced by the nature and position of various substituents on both the pyrazole core and its associated phenyl rings.

Halogenation patterns on the phenyl rings attached to the pyrazole core are critical determinants of biological potency, particularly for CB1 receptor antagonists. nih.govacs.org

N1-Phenyl Ring: For high-affinity CB1 antagonists, a 2,4-dichloro substitution on the N1-phenyl ring is a consistently identified structural requirement. nih.govacs.org This specific substitution pattern appears to be optimal for anchoring the ligand within the receptor binding pocket. nih.gov

C5-Phenyl Ring: A halogen substituent at the para-position of a C5-phenyl ring is another crucial feature for potent activity. nih.gov SAR studies have explored various halogens at this position, revealing a clear trend in activity. While a 4-chlorophenyl group is common, the most potent compound in one series featured a p-iodophenyl group at the C5-position. nih.govacs.org This suggests that the size and lipophilicity of the halogen at this position can be fine-tuned to maximize receptor affinity.

PositionSubstituentEffect on CB1 Receptor AffinityReference
N1-Phenyl2,4-dichloroOptimal for high potency nih.govacs.org
C5-Phenyl (para)-ClHigh potency nih.gov
C5-Phenyl (para)-IHighest potency in the series nih.govacs.org
C5-Phenyl (para)-BrPotentGeneral SAR trend
C5-Phenyl (para)-FPotentGeneral SAR trend

Substitutions directly on the pyrazole ring itself significantly modulate activity. In the Rimonabant series, a methyl group at the C4 position is a key feature. researchgate.net The presence and nature of these groups can affect the molecule's conformation and interaction with the target protein.

C4-Position: The C4-methyl group is important for the pharmacological profile of many pyrazole-based CB1 antagonists. Its elimination is one of the structural changes that can lead to a complete inversion of CB1/CB2 receptor selectivity. acs.org

C3- and C5-Positions: The effect of 3,5-dialkyl substitution on the pyrazole ring has been shown to be important for activity in other classes of pyrazole inhibitors. acs.org For instance, in one study on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, unsubstituted or mono-substituted pyrazole analogues were devoid of activity, whereas 3,5-dimethyl substitution conferred potency. acs.org However, increasing the size of the alkyl groups, for example to 3,5-diethyl, led to a drop in activity, suggesting a specific spatial limit within the binding pocket. acs.org

PositionSubstituentObserved EffectReference
C4-CH₃Important for CB1 antagonist activity and selectivity researchgate.netacs.org
C3, C5-CH₃, -CH₃ (vs. unsubstituted)Essential for NAAA inhibitory activity in a specific series acs.org
C3, C5-CH₂CH₃, -CH₂CH₃ (vs. -CH₃, -C₂H₅)Decreased NAAA inhibitory activity acs.org

For many pyrazole-based ligands, a carboxamide group at the C3 position serves as a key attachment point for various cyclic moieties, which profoundly impacts potency and selectivity. The N-piperidinyl group in Rimonabant is a classic example. nih.govacs.org

Piperidine (B6355638): The piperidinyl carboxamide at the C3-position is a critical component for high CB1 affinity. jbclinpharm.org SAR studies have explored this region extensively by substituting the piperidine with alkyl hydrazines and other amines to probe the steric and electronic requirements of the binding site. acs.org

Oxazoles: Further studies on the C3-substituent have shown that the piperidine ring can be replaced with other heterocyclic systems. researchgate.net The introduction of dihydrooxazole and oxazole (B20620) moieties at this position resulted in novel compounds, many of which retained selectivity for the CB1 receptor. researchgate.net This indicates a degree of tolerance for different heterocyclic scaffolds in this region, allowing for modulation of physicochemical and pharmacological properties.

Position of AttachmentAttached MoietySignificanceReference
C3 (via carboxamide)PiperidineCrucial for high CB1 receptor affinity acs.orgjbclinpharm.org
C3DihydrooxazoleMaintained CB1 selectivity researchgate.net
C3OxazoleMaintained CB1 selectivity researchgate.net

The three-dimensional arrangement of atoms (stereochemistry) and the resulting conformational possibilities of the molecule play a vital role in its interaction with a biological target.

Conformational analysis of Rimonabant has identified four distinct low-energy conformers around the pyrazole C3 substituent, designated Tg, Ts, Cg, and Cs. nih.gov The relative energetic stability of these conformers depends on whether the piperidine nitrogen is protonated. nih.gov These different shapes possess the necessary spatial and electrostatic characteristics to bind to the CB1 receptor. It has been proposed that the specific conformation adopted upon binding could determine whether the compound acts as a neutral antagonist or an inverse agonist. nih.gov

Furthermore, studies on chiral derivatives have confirmed the importance of stereochemistry. The synthesis and evaluation of the individual enantiomers of a pyrazole derivative showed that biological activity can be stereospecific, with one enantiomer potentially having a more favorable pharmacological profile. nih.gov

Positional Scanning and Optimization

Systematic modification of substituents at each position of the scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

The substituent at the N1 position of the pyrazole ring is a dominant factor for receptor interaction. nih.gov In the context of CB1 antagonists, extensive research has established the importance of the aryl group at this position.

The 2,4-dichlorophenyl group is considered a primary requirement for potent and selective CB1 antagonistic activity in the Rimonabant class of compounds. nih.govacs.org This moiety is believed to govern the main steric binding interaction with the receptor. nih.gov Modifications at this position generally lead to a decrease in affinity. For example, replacing the 2,4-dichlorophenyl group with a para-4-chlorophenyl derivative resulted in reduced affinity for the CB1 receptor. jbclinpharm.org Similarly, substitution with a p-methylbenzyl moiety also altered receptor affinity and selectivity. nih.gov These findings underscore the highly optimized nature of the 2,4-dichlorophenyl substituent for interaction with the CB1 receptor binding site.

Modifications at the C3, C4, and C5 Positions

The pyrazole ring is a five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. researchgate.netnih.gov The electronic properties of the pyrazole nucleus are distinct; the C4 position is electron-rich, making it susceptible to electrophilic substitution, while the C3 and C5 positions are electron-deficient and thus targets for nucleophilic attack. nih.govmdpi.com These characteristics are fundamental to the structure-activity relationship (SAR) of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives, where modifications at these positions can dramatically influence pharmacological activity.

C3 Position: The methyl group at the C3 position is a key feature. Alterations to this group can modulate the compound's interaction with biological targets. For instance, in broader studies of pyrazole derivatives, replacing or functionalizing alkyl groups at C3 has been shown to impact potency and selectivity against various enzymes and receptors.

C4 Position: The C4 position of the pyrazole ring is often a site for introducing diverse substituents to explore their effect on biological activity. globalresearchonline.net SAR studies on various pyrazole series have shown that substitution at this position can significantly enhance anticancer efficacy and tumor selectivity. mdpi.com For example, the introduction of 4-(arylchalcogenyl) groups has been found to increase the nociceptive threshold in pain models. nih.gov Similarly, the synthesis of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes has yielded derivatives with notable anti-inflammatory and analgesic activities. globalresearchonline.net

C5 Position: Modifications at the C5 position have also been extensively evaluated. In studies on pyrazole-based inhibitors of meprin α and β, the introduction of different aryl moieties at the C5 position was explored to target the S1 and S1' pockets of the enzymes. nih.gov It was found that a 3,5-diphenylpyrazole (B73989) derivative exhibited high inhibitory activity, and further functionalization of the phenyl group at C5 could modulate this activity. nih.gov For example, introducing a cyclopentyl moiety maintained high activity, whereas smaller (methyl) or larger (benzyl) groups led to a decrease in inhibitory effect. nih.gov

The following table summarizes the general effects of substitutions at the C3, C4, and C5 positions on the biological activity of pyrazole derivatives.

PositionType of ModificationObserved Impact on Biological Activity
C3 Functionalization of the methyl groupModulates potency and selectivity.
C4 Introduction of arylchalcogenyl groupsIncreased antinociceptive effects. nih.gov
C4 Addition of carbaldehyde groupsPotential for anti-inflammatory and analgesic activity. globalresearchonline.net
C5 Introduction of varied aryl and alkyl groupsInfluences inhibitory activity against specific enzymes like meprins. nih.gov

Pharmacophore Elucidation for Specific Biological Activities

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For pyrazole derivatives, including this compound, identifying these pharmacophores is crucial for designing new agents with enhanced and specific biological activities. globalresearchonline.netnih.gov

Anti-inflammatory Activity: For anti-inflammatory action, particularly through COX-2 inhibition, a key pharmacophoric feature for diarylheterocycles like celecoxib (B62257) (a pyrazole-based drug) includes two adjacent aromatic rings that fit into the cyclooxygenase active site. In the case of this compound, the 1-(2-chlorophenyl) and a potential second aryl group substituted elsewhere on the ring could fulfill this requirement. Studies have shown that methoxy (B1213986) substituents on pyrazole derivatives can confer additional hydrogen bonding and enhance interaction with COX-2 active sites. nih.gov

Anticancer Activity: In the development of anticancer agents, various pyrazole derivatives have been found to inhibit targets like tubulin, EGFR, and CDK. mdpi.com A common pharmacophore model for pyrazole-based anticancer agents often includes a substituted pyrazole core acting as a central scaffold, with specific substitutions that facilitate interactions with the target protein. For instance, in MEK inhibition, the 1,3-diphenyl-1H-pyrazole moiety has been identified as significant for its hydrophobic interactions within the ATP-binding pocket. nih.gov

Antimicrobial Activity: For antimicrobial applications, SAR studies of novel 1,5-diaryl pyrazoles have revealed that an aliphatic amide pharmacophore is important for activity. pharmatutor.org Specifically, the presence of a 4-piperidine moiety was found to enhance both antibacterial and antifungal effects. pharmatutor.org This suggests that for this compound to be developed as an antimicrobial agent, the incorporation of such features could be a viable strategy.

The table below outlines key pharmacophoric features of pyrazole derivatives for various biological activities.

Biological ActivityKey Pharmacophoric Features
Anti-inflammatory (COX-2) Two adjacent aromatic rings; potential for hydrogen bonding via substituents (e.g., methoxy groups). nih.gov
Anticancer Substituted pyrazole scaffold for hydrophobic interactions; specific functional groups targeting kinase binding sites. mdpi.comnih.gov
Antimicrobial Presence of an aliphatic amide linkage; inclusion of moieties like 4-piperidine. pharmatutor.org
MAO Inhibition An acetyl group at the N1 position can increase inhibitory activity and selectivity. globalresearchonline.net

Molecular Mechanisms and Targets of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

Receptor Interaction Profiles

The interaction of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole derivatives with various receptors is a key aspect of their mechanism of action. These interactions can lead to antagonism, inverse agonism, or modulation of receptor activity, influencing various signaling pathways.

A significant area of investigation for pyrazole (B372694) derivatives has been their interaction with the cannabinoid type 1 (CB1) receptor. The CB1 receptor is predominantly found in the central nervous system and is a key component of the endocannabinoid system. nih.gov Certain pyrazole derivatives act as potent and specific antagonists or inverse agonists for the CB1 receptor. acs.org

The prototypical CB1 receptor antagonist/inverse agonist, Rimonabant, features a pyrazole core. nih.govresearchgate.net Structure-activity relationship (SAR) studies on related pyrazole derivatives have identified key structural requirements for potent and selective CB1 receptor antagonistic activity. These include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org The development of these antagonists was initially driven by the potential to treat obesity and related metabolic disorders by blocking the orexigenic effects of endocannabinoids. nih.gov

While many analogues were developed as CB1-selective antagonists, some also displayed inverse agonist properties. nih.govresearchgate.net Inverse agonism refers to the ability of a ligand to decrease the constitutive activity of a receptor, in contrast to a neutral antagonist which only blocks the action of an agonist. Several 3-substituted pyrazole analogs of Rimonabant were found to be inverse agonists in guanosine-5′-O-(3-[35S]thio)-triphosphate binding assays. nih.govresearchgate.net This property has been a focal point of research, as the inverse agonism of early CB1 antagonists like Rimonabant was linked to adverse psychiatric side effects, prompting the development of neutral antagonists. nih.gov

Table 1: Key Structural Features of Pyrazole Derivatives for CB1 Receptor Antagonism

Position on Pyrazole Ring Required Substituent for Potent Activity Reference
1-position 2,4-dichlorophenyl group acs.org
3-position Carboxamido group acs.org
5-position Para-substituted phenyl ring acs.org

Derivatives of pyrazole have also been synthesized and evaluated as selective ligands for the human dopamine (B1211576) D4 receptor. nih.gov The D4 receptor, a member of the D2-like receptor family, is implicated in various neuropsychiatric disorders. unimi.it Research has focused on developing selective D4 antagonists. nih.gov

Studies have explored novel series of 3-(heterocyclylmethyl)pyrazoles, which have shown excellent affinity for the human D4 receptor and good selectivity over other dopamine receptor subtypes like D2 and D3. nih.govunimi.it For instance, compounds with a phenyl ring attached to the 4-position of the pyrazole or a 5-phenyl ring linked by a saturated chain to the 4-position have demonstrated high D4 affinity. nih.gov A notable example is the antagonist L-745,870 (3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-1-1H-pyrollo[2,3-b] pyridine), which potently reverses the effects of D4 agonists. clinpgx.org The high genetic variability in the gene coding for the third intracellular loop of the D4 receptor presents a unique challenge and opportunity in designing specific modulators. mdpi.com

Table 2: Examples of Compounds with Dopamine D4 Receptor Activity

Compound Activity Profile Receptor Selectivity Reference
3-(heterocyclylmethyl)pyrazoles High affinity ligands Good selectivity for D4 over other dopamine receptors nih.gov
L-745,870 Selective D4 receptor antagonist High potency for D4 clinpgx.org
Compound 24 D4R antagonist High selectivity over D2R and D3R (D2/D4 = 8318, D3/D4 = 3715) unimi.it
Biased ligand 29 Partial D4R Gi-/Go-protein activation, blocks β-arrestin recruitment High selectivity over D2R and D3R (D2/D4 = 1230, D3/D4 = 1148) unimi.it

Certain pyrazole derivatives have been identified as potent modulators of ion channels. A key example is the inhibition of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IK1 or SK4). nih.govmdpi.com This channel is involved in regulating cell volume, proliferation, and migration in various cell types.

The compound TRAM-34 (1-[(2-chlorophenyl)(diphenyl)methyl]-1H-pyrazole) is a well-characterized, high-affinity blocker of KCa3.1 channels. nih.govresearchgate.net It was developed as a derivative of the antifungal agent clotrimazole. The design of TRAM-34 involved replacing the imidazole (B134444) ring of clotrimazole, which is associated with toxicity due to cytochrome P450 enzyme inhibition, with a pyrazole ring. researchgate.net This modification resulted in a more potent and selective inhibitor of KCa3.1. researchgate.net The inhibition of KCa3.1 channels by TRAM-34 has been shown to reduce tumor cell infiltration and enhance the efficacy of chemotherapy in preclinical models of glioblastoma. nih.gov

Enzyme Inhibition and Activation Studies

In addition to receptor interactions, this compound derivatives are known to inhibit the activity of several key enzymes, contributing to their therapeutic potential.

The pyrazole scaffold is a core component of several selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). cu.edu.egsemanticscholar.org The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. rjpn.org While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and is upregulated during inflammation. cu.edu.eg

Numerous pyrazole derivatives have been synthesized and shown to exhibit potent and selective inhibition of the COX-2 isoenzyme over COX-1. cu.edu.egnih.gov For example, a series of hybrid pyrazole analogues demonstrated significant selective COX-2 inhibitory activity, with some compounds showing a selectivity index (SI) comparable to the established COX-2 inhibitor, celecoxib (B62257). nih.gov Molecular docking studies have indicated that the N1 substituent of the pyrazole core, particularly those bearing a benzenesulfonamide (B165840) moiety, is crucial for selective binding to the active site of the COX-2 enzyme. cu.edu.egnih.gov This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org

Table 3: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) Reference
Compound 5u - 74.92 nih.gov
Compound 5s - 72.95 nih.gov
Compound 5r - 64.40 nih.gov
Compound 4b 0.017 - semanticscholar.org
Compound 4d 0.098 54.847 semanticscholar.org
Celecoxib - 78.06 nih.gov

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine. mdpi.comnih.gov There are two isoforms, MAO-A and MAO-B. The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. mdpi.comresearchgate.netmdpi.com

Pyrazole derivatives have been extensively studied as a valid scaffold for designing human monoamine oxidase (hMAO) inhibitors. mdpi.com Several synthesized series of pyrazoline and pyrazole derivatives have been evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.comnih.gov Many of these compounds have demonstrated potent and selective inhibition of MAO-B. researchgate.netmdpi.com For instance, in a study of pyridazinobenzylpiperidine derivatives, which incorporate a related heterocyclic core, compound S5 showed potent MAO-B inhibition with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. researchgate.netmdpi.com The development of reversible and selective MAO-B inhibitors is an active area of research to improve the treatment of neurodegenerative disorders. researchgate.netmdpi.com

Table 4: MAO-B Inhibitory Activity of Selected Heterocyclic Derivatives

Compound MAO-B IC50 (µM) MAO-A IC50 (µM) Selectivity Index (SI = MAO-A IC50 / MAO-B IC50) Reference
Compound S5 0.203 3.857 19.04 researchgate.netmdpi.com
Compound S16 0.979 - - researchgate.netmdpi.com
(-)-6 enantiomer - 0.002 (Ki) 165,000 nih.gov
(+)-6 enantiomer - 0.006 (Ki) 166,666 nih.gov

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, Dihydrofolate Reductase (DHFR))

DNA Gyrase Inhibition: Certain pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. By targeting this enzyme, these compounds can effectively halt bacterial proliferation. For instance, a series of N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their inhibitory activity against DNA gyrase from Bacillus subtilis and Staphylococcus aureus. One of the most potent compounds in this series demonstrated strong inhibition of S. aureus DNA gyrase with a half-maximal inhibitory concentration (IC50) of 0.15 µg/mL and B. subtilis DNA gyrase with an IC50 of 0.25 µg/mL. The inhibitory effect on the enzyme correlated well with the minimum inhibitory concentrations (MICs) against the bacteria, suggesting that the antibacterial activity is mediated through the inhibition of DNA gyrase.

Dihydrofolate Reductase (DHFR) Inhibition: Dihydrofolate reductase (DHFR) is another crucial target for antimicrobial agents, as it plays a key role in the synthesis of nucleic acids and amino acids. Inhibition of DHFR leads to the disruption of these vital cellular processes, ultimately causing cell death. Novel heterocyclic hybrids of pyrazole have been designed and synthesized to target DHFR. In one study, pyrazole analogues bearing a benzenesulphonamide moiety revealed excellent and broad-spectrum antimicrobial activity. These derivatives proved to be highly active DHFR inhibitors, with some compounds exhibiting IC50 values as low as 0.09 µM, which was comparable to the standard drug methotrexate (B535133) (IC50 = 0.14 µM). Molecular docking studies have further elucidated the binding interactions of these pyrazole derivatives within the active site of DHFR, supporting their potential as lead compounds for the development of new antimicrobial agents.

Table 1: Inhibition of Bacterial Enzymes by Pyrazole Derivatives

Derivative Class Target Enzyme Bacterial Strain IC50
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides DNA gyrase Staphylococcus aureus 0.15 µg/mL
N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazides DNA gyrase Bacillus subtilis 0.25 µg/mL
Pyrazole-benzenesulphonamide hybrids Dihydrofolate Reductase Not specified 0.09 µM
Pyrazole-benzenesulphonamide hybrids Dihydrofolate Reductase Not specified 0.11 µM

Inhibition of Mycobacterium tuberculosis Enzymes (e.g., CYP121A1, arylamine N-acetyltransferase)

Inhibition of Cytochrome P450 CYP121A1: Cytochrome P450 enzymes are a large family of heme-containing monooxygenases, and in Mycobacterium tuberculosis, the causative agent of tuberculosis, certain P450s are essential for survival. CYP121A1 is a promising drug target due to its vital role in mycobacterial growth. Novel aryl-substituted pyrazoles have been developed as small molecule inhibitors of CYP121A1. In one study, a methoxy (B1213986) triazole derivative with a chloroaryl group demonstrated the tightest binding affinity with a dissociation constant (Kd) of 5.1 ± 1.5 μM. Generally, in the imidazole series of these pyrazole derivatives, those with a chloroaryl group were more effective in binding to M. tuberculosis CYP121A1 compared to compounds with a fluoroaryl group. Spectroscopic data indicated that these compounds induce a type II red shift of the heme Soret band, which is indicative of direct binding to the heme iron or indirect binding via a water molecule.

Inhibition of Arylamine N-acetyltransferase: Arylamine N-acetyltransferase (NAT) is another enzyme target in M. tuberculosis. This enzyme is involved in the metabolism of various compounds and has been implicated in the pathogenesis of the bacterium. The synthesis and inhibitory potencies of a series of 3,5-diaryl-1H-pyrazoles as specific inhibitors of prokaryotic NAT enzymes have been described. These compounds were identified from a high-throughput screen and were found to inhibit the growth of M. tuberculosis.

Table 2: Inhibition of Mycobacterium tuberculosis Enzymes by Pyrazole Derivatives

Derivative Class Target Enzyme Measurement Value
Methoxy triazole pyrazole with chloroaryl group CYP121A1 Kd 5.1 ± 1.5 μM
Imidazole pyrazole with chloroaryl and propyloxy group CYP121A1 Kd 11.7 ± 5.4 μM
3,5-diaryl-1H-pyrazoles Arylamine N-acetyltransferase Growth Inhibition Active

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and evaluated as AChE inhibitors. Many of these compounds demonstrated good AChE inhibitory activity in the nanomolar to low micromolar range. For instance, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine was identified as one of the most potent inhibitors with a pIC50 value of 4.2, which is comparable to the standard drug donepezil (B133215) (pIC50 = 4.92). Structure-activity relationship studies revealed that chloro derivatives were generally more effective as AChE inhibitors compared to their fluoro counterparts.

Table 3: Acetylcholinesterase (AChE) Inhibition by Pyrazole Derivatives

Derivative Measurement Value
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine pIC50 4.2
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) aniline pIC50 4.14

Proteinase K Inhibition

Currently, there is a lack of specific research findings on the inhibition of Proteinase K by derivatives of this compound. While other classes of compounds, such as peptide chloromethyl ketones, are known to inhibit serine proteases like Proteinase K, specific data for pyrazole derivatives in this context is not available in the reviewed literature. researchgate.netnih.gov

PCA-1/ALKBH3 Inhibition

Prostate cancer antigen-1 (PCA-1), also known as AlkB homolog 3 (ALKBH3), is an enzyme that is overexpressed in prostate cancer and is involved in DNA and RNA repair. It has been identified as a promising target for the development of new anti-prostate cancer drugs. A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives were synthesized and evaluated as PCA-1/ALKBH3 inhibitors. Through modification of a hit compound identified from random screening, 1-(1H-5-methylbenzimidazol-2-yl)-4-benzyl-3-methyl-1H-pyrazol-5-ol was developed as a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. This compound demonstrated significant suppression of the growth of human hormone-independent prostate cancer cells in a mouse xenograft model.

Reverse Transcriptase Inhibition

Based on the available scientific literature, there is no specific information regarding the inhibition of reverse transcriptase by derivatives of this compound.

Cellular and Subcellular Effects

Apoptosis Induction: Several studies have demonstrated the pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. For example, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were shown to induce apoptosis in breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. rsc.orgnih.gov These compounds were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. rsc.org In another study, pyrazole derivatives were shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govwaocp.org The IC50 value for one of the most active compounds was 14.97 µM in MDA-MB-468 cells after 24 hours of treatment. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, pyrazole derivatives can also affect the cell cycle progression of cancer cells. Treatment of human hepatocellular carcinoma (HepG-2) cells with a pyrazoline derivative led to an increase in the percentage of cells in the G2/M phase, indicating a cell cycle arrest at this checkpoint. mdpi.com This effect was dose-dependent, with a significant increase in the G2/M population observed at concentrations as low as 2.5 µM. mdpi.com Similarly, in MDA-MB-468 cells, a pyrazole derivative was found to induce cell cycle arrest in the S phase. nih.gov

Autophagy Induction: Autophagy is a cellular process involving the degradation of cellular components, and its modulation can be a therapeutic strategy in cancer. Certain pyrazole-based compounds have been identified as inducers of autophagy. For instance, a nitro-substituted 1,5-diphenyl-3-styryl-1H-pyrazole was found to induce both apoptotic and autophagic cell death in bladder cancer cells. researchgate.net This dual-functional characteristic suggests a complex mechanism of action that could be advantageous in overcoming resistance to therapies that target only a single cell death pathway.

Table 4: Cellular and Subcellular Effects of Pyrazole Derivatives

Derivative Class Cell Line Effect Key Findings
1,3,5-trisubstituted-1H-pyrazoles MCF-7, A549, PC-3 Apoptosis Activation of Bax, p53, and Caspase-3. rsc.org
1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles MDA-MB-468 Apoptosis and Cell Cycle Arrest Induction of ROS, activation of caspase 3, S-phase arrest. nih.gov
Pyrazoline derivatives HepG-2 Cell Cycle Arrest G2/M phase arrest in a dose-dependent manner. mdpi.com
Nitro-substituted 1,5-diphenyl-3-styryl-1H-pyrazole Bladder cancer cells Apoptosis and Autophagy Dual induction of cell death pathways. researchgate.net

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which pyrazole derivatives exhibit anticancer activity is through the induction of apoptosis, or programmed cell death. Studies on derivatives containing the chlorophenyl-pyrazole core structure have revealed their capability to trigger apoptotic cascades in various cancer cell lines. The presence of a chlorophenyl group, in particular, has been noted to enhance cytotoxic effects. rsc.orgbibliotekanauki.pl

The pro-apoptotic activity is often mediated through both intrinsic and extrinsic pathways. researchgate.net Key events include the activation of cysteine-aspartate proteases (caspases), such as caspase-3 and caspase-9, which are critical executioners of the apoptotic process. researchgate.netnih.gov Furthermore, these derivatives have been shown to modulate the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This involves downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c. researchgate.net Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as potential inhibitors of Bcl-2, directly targeting this key regulator of apoptosis. rsc.org The generation of reactive oxygen species (ROS) is another significant mechanism, creating oxidative stress that pushes cancer cells toward apoptosis. nih.gov

Table 1: Apoptotic Effects of Chlorophenyl-Pyrazole Derivatives on Cancer Cell Lines

Derivative Name Cancer Cell Line Observed Effect Mechanism
1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole 5637 (Bladder Cancer) Dramatic increase in sub-G0/G1 phase population Apoptosis Induction
Chlorophenyl-substituted pyrazolone (B3327878) (Compound 5a) HepG2 (Liver Carcinoma) High antiproliferative activity (IC50 = 6 µg/mL) ROS generation, enhanced lipophilicity
N-(1-{1-[4-nitrophenyl]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide MCF7, SF-268, NCI-H460 Potent cytotoxic activity (GI50 = 3.79 µM) Not specified
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide NCI-H460 Autophagy induction (IC50 = 32 µM at 48h) Autophagy

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, derivatives of this compound can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle a critical target for therapeutic agents. nih.gov

Research has demonstrated that certain pyrazole derivatives can cause cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. For instance, treatment of the triple-negative breast cancer cell line MDA-MB-231 with a pyrazole derivative led to cell cycle arrest in the S phase. nih.govwaocp.org In another study, a novel pyrazole derivative known as PTA-1 was found to arrest MDA-MB-231 cells in both the S and G2/M phases. nih.govresearchgate.net Other related pyrazoline compounds have been reported to cause cell cycle blockade at the G0/G1 or S phase in human acute leukemia cell lines, highlighting the diverse ways these compounds can inhibit cell division. researchgate.netcdnsciencepub.com This arrest is often a prelude to apoptosis, as indicated by an increase in the sub-G0/G1 cell population, which represents apoptotic cells with fragmented DNA. nih.govnih.gov

Table 2: Effects of Pyrazole Derivatives on Cell Cycle Progression

Derivative Name Cancer Cell Line Phase of Arrest
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) MDA-MB-231 S Phase
PTA-1 MDA-MB-231 S and G2/M Phases
Pyrazoline Compound 21 Jurkat (Leukemia) S Phase
Sulfonamide Pyrazoline S1 Jurkat (Leukemia) G0/G1 Phase
Sulfonamide Pyrazoline S1 K562 (Leukemia) G2/M Phase

Alterations in Cell Wall and Membrane Integrity (e.g., antifungal effects)

The biological activity of this compound derivatives extends beyond anticancer effects to include potent antifungal properties. The mechanism of action in fungi often involves the disruption of the structural and functional integrity of the cell wall and cell membrane, which are essential for fungal survival.

Studies on fluorinated pyrazole aldehydes have identified a 2-chlorophenyl derivative (H9) as a particularly active agent against phytopathogenic fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov Similarly, other chlorophenyl-substituted pyrazolone derivatives have demonstrated exceptional activity against fungi like Aspergillus niger and Candida albicans. bibliotekanauki.pl The lipophilic nature of the chlorophenyl group can facilitate the compound's penetration of the fungal cell membrane. bibliotekanauki.pl Molecular docking studies suggest that the antifungal activity may arise from the inhibition of key fungal enzymes, such as proteinase K, which are crucial for fungal growth and pathogenesis. nih.gov This enzymatic inhibition can compromise cell wall maintenance and repair, leading to cell lysis and death.

Modulation of Mitochondrial Function (e.g., mitochondrial membrane potential, respiratory chain inhibition)

Mitochondria are central to cellular metabolism and apoptosis, making them a key target for therapeutic compounds. Derivatives based on the chlorophenyl-pyrazole scaffold have been shown to directly modulate mitochondrial function.

A significant mechanism involves the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical protein complex in the inner mitochondrial membrane that controls the entry of pyruvate into the mitochondrial matrix. nih.gov The inhibition of MPC disrupts cellular metabolism and can be therapeutically beneficial in various diseases. A synthesized derivative, (E)-3-(3-(2-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyanoacrylic acid, was specifically evaluated as an MPC inhibitor by assessing its ability to inhibit mitochondrial pyruvate respiration. nih.gov Furthermore, as part of their pro-apoptotic mechanism in cancer cells, pyrazoline derivatives can induce a loss of the mitochondrial membrane potential. researchgate.net This event is a critical step in the intrinsic apoptotic pathway, leading to the release of apoptogenic factors and subsequent cell death.

Cytokine Production Modulation (e.g., IL-6, TNF-α inhibition)

Certain pyrazole derivatives have been investigated for their anti-inflammatory properties, which are mediated through the modulation of cytokine production. While specific studies on this compound are limited in this context, the broader class of pyrazole compounds is known to inhibit key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov

These cytokines are pivotal mediators in inflammatory cascades associated with numerous diseases. nih.gov The inhibition of TNF-α and IL-6 production can significantly dampen the inflammatory response. The anti-inflammatory effects of pyrazole-containing compounds suggest their potential to interfere with the signaling pathways that regulate the expression of these cytokines, such as the NF-κB pathway. The development of pyrazole derivatives as inhibitors of IL-6 and TNF-α represents a promising strategy for treating immune-mediated inflammatory diseases. nih.govresearchgate.net

Elucidation of Molecular Pathways and Signaling Cascades

The diverse biological effects of this compound derivatives are underpinned by their interaction with multiple molecular pathways and signaling cascades. The specific substitutions on the pyrazole ring dictate the primary targets and the resulting cellular response.

In cancer, a central elucidated pathway is the induction of apoptosis through the Bcl-2 signaling cascade. Derivatives can act as Bcl-2 inhibitors, altering the Bax/Bcl-2 ratio to favor apoptosis. rsc.orgresearchgate.net This is often interconnected with the ROS signaling pathway, where an increase in intracellular ROS triggers mitochondrial-mediated cell death and activates caspase cascades. nih.gov

For cell cycle disruption, the inhibition of cyclin-dependent kinases (CDKs) has been identified as a key mechanism for some pyrazole derivatives. nih.gov By targeting CDKs, these compounds prevent the phosphorylation of proteins required for cell cycle phase transitions, leading to arrest. nih.gov

In the context of anti-inflammatory action, the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical mechanism. NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, including IL-6 and TNF-α. Inhibition of this pathway by pyrazole derivatives would lead to a reduction in the production of these inflammatory mediators.

Collectively, these findings illustrate that chlorophenyl-pyrazole derivatives are multi-target agents capable of intervening in several crucial signaling pathways, accounting for their observed anticancer, antifungal, and anti-inflammatory activities.

Preclinical Pharmacological Investigations of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole Derivatives

In Vitro Efficacy Studies

Derivatives of the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole scaffold have been the subject of various preclinical investigations to determine their potential therapeutic applications. These in vitro studies have explored a wide range of biological activities, demonstrating the versatility of this chemical core in interacting with various biological targets. The following sections detail the findings from these efficacy studies across different pharmacological domains.

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively investigated. Studies have shown that certain derivatives exhibit activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antibacterial and Antifungal Activity: Several synthesized pyrazole derivatives have demonstrated notable antibacterial and antifungal activities. For instance, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitriles showed good activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 91.0 μM and 25.1 μM, respectively meddocsonline.org. Another study found that certain pyrazole-3-carboxylic acid derivatives were effective against various Candida strains, including Candida tropicalis, Candida parapsilosis, and Candida glabrata meddocsonline.org. Furthermore, some dichloro- and trichloro-pyrazole derivatives have shown outstanding antimicrobial effects meddocsonline.org. One derivative, 5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazole (compound 5a), demonstrated a particularly low MIC value of 0.25 µg/mL against S. aureus and E. coli mdpi.com.

Antitubercular Activity: Derivatives of pyrazole have also been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported on 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides, with one compound showing an IC50 of 1.01 µM against the MTB PS strain and a MIC of 24.72 µM nih.gov. In another study, a series of fluorinated pyrazoles were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv, with one compound displaying a significant MIC of 6.25 µg/mL globalresearchonline.net.

Derivative ClassMicroorganismActivity (MIC/IC50)
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesMethicillin-resistant S. aureus25.1 µM
5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazole carbonitrilesMethicillin-susceptible S. aureus91.0 µM
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazoleS. aureus0.25 µg/mL
5-amino-3-((4-(dimethylamino)benzylidene)amino)-1H-pyrazoleE. coli0.25 µg/mL
Fluorinated pyrazolesM. tuberculosis H37Rv6.25 µg/mL
Pyrazolo[4,3-c]pyridine derivativeM. tuberculosis H37RvIC50 1.01 µM

Anticancer Activity

The cytotoxic potential of this compound derivatives has been evaluated against a variety of human and murine cancer cell lines. These studies are crucial in identifying novel compounds that can inhibit cancer cell proliferation.

Research has shown that pyrazole derivatives can exhibit significant anticancer activity. For example, certain pyrazole analogues have demonstrated potent inhibitory effects against the human colon cancer cell line HCT-116, with one derivative showing an IC50 value of 4.2 μM semanticscholar.org. Other studies have reported on pyrazole-5-carboxamide derivatives showing efficacy against the A549 lung cancer cell line tiu.edu.iq. A specific derivative, 1-(4-tert-Butylbenzyl-N'-(1-(5-chloro-hydroxyphenyl)ethylidene)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazide, was found to have an IC50 of 0.28 µM and was capable of inducing apoptosis in A549 cells meddocsonline.org. Furthermore, pyrazole derivatives have shown activity against liver cancer cells (HepG-2), breast cancer cells (MCF-7), and murine leukemia cells (P388) globalresearchonline.netsemanticscholar.orgtiu.edu.iqnih.govsrrjournals.com. One study highlighted a pyrazole derivative that was particularly effective against HepG-2 cells, with an IC50 value of 3.57 µM, which was more potent than the standard drug cisplatin in that assay srrjournals.com.

Derivative Class/CompoundCell LineActivity (IC50)
Pyrazolyl analogue with pyridine nucleusHCT-116 (Colon)4.2 µM
Pyrazolyl analogue with pyridine nucleusHepG2 (Liver)4.4 µM
Pyrazolyl analogue with pyridine nucleusMCF-7 (Breast)17.8 µM
Benzo[b]thiophen-2-yl-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57 µM
1-(4-tert-Butylbenzyl...)-3-(chlorophenyl)-1H-pyrazole-5-carbohydrazideA549 (Lung)0.28 µM
Isolongifolanone derivativeMCF-7 (Breast)5.21 µM
Pyrazole-containing amide derivativeHCT-116 (Colon)1.1 µM

Anti-inflammatory and Analgesic Potency

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes. A series of 1-(4-substituted-phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were prepared and tested for these activities, with some compounds showing maximum anti-inflammatory effects globalresearchonline.net. Another study on hybrid pyrazole analogues found two compounds that exhibited potent anti-inflammatory activity of 80.63% and 78.09% inhibition, comparable to the standard drug ibuprofen nih.gov. These same compounds also demonstrated significant analgesic activity, with inhibitions of 73.72% and 73.56%, respectively nih.gov. The mechanism for many of these NSAID-like pyrazoles is the inhibition of prostaglandin biosynthesis by targeting COX enzymes jst.go.jp.

Antiviral Properties

The investigation into the antiviral properties of pyrazole derivatives has revealed potential activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). While specific studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of pyrazole compounds has shown promise. For instance, 1,5-Diarylpyrazole derivatives have been reported to possess non-nucleoside HIV-1 reverse transcriptase inhibitory activity nih.gov. Additionally, certain bisthiazole-pyrazole hybrids have demonstrated promising activity against the HCV virus strain CON-1 (Genotype-1b) nih.gov. However, in one study, a series of newly synthesized 1,2,4-triazole derivatives, a related class of azoles, showed no in vitro antiviral activity against a panel of viruses including HIV-1, HIV-2, and Herpes Simplex Virus (HSV-1, HSV-2) researchgate.net.

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. Pyrazole derivatives have emerged as a promising class of compounds in this area. In vitro studies have demonstrated the efficacy of these compounds against Leishmania species. One study synthesized a series of pyrazole derivatives and tested them against Leishmania donovani and Leishmania aethiopica. A phenyl pyrazoline derivative with a propanoyl side chain was found to be the most active against L. donovani, with an IC50 value of 0.0112 µg/ml, which was more potent than the standard drugs miltefosine and amphotericin B deoxycholate academicjournals.org. Another compound from the same study showed comparable activity to the standards against L. aethiopica amastigotes, with an IC50 of 0.28 µg/ml academicjournals.orgresearchgate.net. Another research group synthesized pyrazole-tetrazole hybrids and found a potent compound against Leishmania braziliensis researchgate.net.

Antidiabetic Activity

The potential for pyrazole derivatives to act as antidiabetic agents has been explored through their ability to inhibit key enzymes involved in carbohydrate metabolism. In one study, two pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated for their α-glucosidase and α-amylase inhibitory activities. Both compounds showed potent inhibition, with IC50 values for α-glucosidase of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, which were comparable to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM) nih.gov. Their α-amylase inhibition was also significant, with IC50 values of 119.3 ± 0.75 µM and 120.2 ± 0.68 µM nih.gov. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes nih.gov.

Anticonvulsant Activity

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. The core pyrazole structure is a key pharmacophore in several known anticonvulsant drugs, prompting research into novel analogues. Preclinical screening of these compounds typically involves rodent models of induced seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.

One area of investigation has focused on N-phenylacetamide derivatives incorporating a 2-chlorophenyl-substituted heterocyclic moiety. In a study evaluating a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, significant anticonvulsant activity was observed. The most potent compound in this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated notable efficacy in both the MES and the psychomotor (6 Hz) seizure models. The 6 Hz test is considered a model for therapy-resistant partial seizures. The effective dose (ED50) values for this compound were determined, indicating its potency in preventing seizures in these preclinical models.

CompoundAnimal ModelSeizure TestED50 (mg/kg)
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMiceMaximal Electroshock (MES)68.30
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dioneMice6 Hz (32 mA)28.20

Neuroprotective Properties

The neuroprotective potential of this compound derivatives has been explored in the context of neurodegenerative diseases, which are often characterized by oxidative stress and neuronal cell death. In vitro models of neurotoxicity are commonly employed to screen for compounds that can protect neurons from damage. One such model utilizes the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in neuronal cell lines, mimicking some of the pathological processes observed in Parkinson's disease.

A study investigating a series of N-propananilide derivatives bearing a pyrazole ring assessed their ability to protect against 6-OHDA-induced neurotoxicity in a human neuroblastoma cell line. Among the synthesized compounds was N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide. The neuroprotective effects of this compound were quantified by measuring cell viability following exposure to 6-OHDA. The results indicated that this derivative was able to restore cell viability, suggesting a protective effect against the neurotoxin. The degree of neuroprotection was found to be concentration-dependent.

CompoundCell LineNeurotoxinConcentration (µM)Cell Viability (%)
N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamideSH-SY5Y6-OHDA1~95
5~98
10~99

In Vivo Efficacy Models (Non-Clinical)

Anti-inflammatory Models (e.g., carrageenan-induced edema, acetic acid-induced capillary permeability in mice)

The anti-inflammatory properties of pyrazole derivatives have been extensively studied, with several compounds in this class being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). A common preclinical model to evaluate acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema), which can be quantified over time.

Research into novel pyrazoline derivatives, which share the core pyrazole structure, has demonstrated their potential to mitigate this inflammatory response. In a study of pyrazoline derivatives bearing a chalcone frame, the in vivo anti-inflammatory potential was assessed. The most potent compound from the in vitro assays was selected for in vivo testing and showed a significant reduction in paw edema diameter over a 5-hour period compared to the control group. The percentage of edema inhibition was calculated to quantify the anti-inflammatory effect.

CompoundAnimal ModelTime Post-Carrageenan (hours)Edema Inhibition (%)
Pyrazoline derivative bearing a chalcone frameRat125.3
230.1
335.8
439.2
542.4

Antifungal Models (e.g., pot tests and field trials against Rhizoctonia solani)

The pyrazole scaffold is a component of several commercially successful fungicides. Consequently, there is ongoing research into new pyrazole derivatives for the control of phytopathogenic fungi. Rhizoctonia solani is a soil-borne fungus that causes significant diseases in a wide range of crops, including rice sheath blight. In vitro and in vivo models are used to assess the efficacy of new antifungal compounds against this pathogen.

A series of novel phenylpyrazoloxyl propionic acid derivatives were designed and synthesized to be evaluated for their fungicidal activity against Rhizoctonia solani. The in vitro bioassay results revealed that several of these compounds exhibited excellent fungicidal activity. Notably, derivatives containing a 1-(4-chlorophenyl)-1H-pyrazol-3-yloxy moiety showed potent inhibition of the fungus, with some compounds demonstrating efficacy comparable to or greater than the commercial fungicide tebuconazole. The half-maximal effective concentration (EC50) was determined for these compounds.

CompoundTarget FungusEC50 (mg/L)
2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(4-nitrophenyl)propanamideRhizoctonia solani1.05
2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(pyridin-2-yl)propanamideRhizoctonia solani1.02
2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)propanamideRhizoctonia solani0.95
Tebuconazole (Commercial Fungicide)Rhizoctonia solani1.02

Anticancer Models (e.g., glioma mouse models)

Glioblastoma is the most aggressive type of primary brain tumor, characterized by its diffuse infiltration into the surrounding brain tissue, which makes complete surgical resection challenging. Therefore, novel therapeutic strategies that can inhibit glioma cell invasion are urgently needed. Derivatives of this compound have been investigated for their potential to inhibit the growth and spread of glioma cells.

One such derivative, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, also known as TRAM-34, has been studied in a glioma mouse model. In this model, human glioblastoma cells were xenografted into the brains of immunodeficient mice. Following tumor implantation, the mice were treated with TRAM-34. The effect of the treatment on tumor infiltration into the brain parenchyma was analyzed. The results showed a significant reduction in the tumor-infiltrated area in mice treated with TRAM-34 compared to the vehicle-treated control group, indicating that this compound can effectively reduce glioblastoma spreading in vivo. nih.gov

CompoundCancer ModelAnimal ModelEndpointResult
1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34)Glioblastoma XenograftSCID MiceTumor Infiltration43.2% reduction in tumor-infiltrated area

Sedative and Hypnotic Activity Models

The central nervous system (CNS) effects of pyrazole derivatives have been an area of active research, with some compounds showing potential for the treatment of insomnia and other sleep disorders. The orexin system plays a crucial role in regulating the sleep-wake cycle, and antagonism of orexin receptors can promote sleep.

A study focused on the development of pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA) for their sleep-promoting properties. While the specific compound this compound was not the lead candidate, the research demonstrated that the pyrazole scaffold is a viable starting point for designing molecules with sleep-inducing effects. In an in vivo sleep model in rats, a lead pyrazole derivative was found to be a potent, orally bioavailable, and brain-penetrating 2-SORA. This compound demonstrated efficacy in promoting sleep, comparable to known sleep-promoting agents. These findings suggest that derivatives of this compound could potentially be developed as sedative and hypnotic agents through modulation of the orexin system.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery process, providing essential insights into their potential therapeutic efficacy and safety. For derivatives of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry, preclinical studies have focused on elucidating their pharmacokinetic profiles and pharmacodynamic effects across various therapeutic areas. While comprehensive data for the specific parent compound, this compound, is not extensively available in publicly accessible literature, numerous studies on its derivatives offer a collective understanding of the structure-activity relationships that govern their biological behavior.

Pharmacokinetic Profile of Phenylpyrazole Derivatives

The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole derivatives are pivotal to their development as therapeutic agents. The substitution pattern on the phenyl and pyrazole rings plays a crucial role in determining the pharmacokinetic characteristics of these compounds.

Research into a series of diaryl pyrazole derivatives has shed light on their pharmacokinetic behavior in preclinical models. For instance, in a study involving diaryl pyrazole heat shock protein 90 (Hsp90) inhibitors, the compounds generally exhibited rapid oral absorption. However, their oral bioavailability varied significantly, indicating that structural modifications can profoundly impact this parameter.

CompoundPlasma Clearance (L/h)Half-life (i.v.) (h)Oral Bioavailability (%)
CCT018159 0.4321.81.8
CCT066952 0.8161.510.8
CCT066965 0.1282.129.6

Table 1: Pharmacokinetic Parameters of Diaryl Pyrazole Hsp90 Inhibitors in Mice. This table illustrates the variability in pharmacokinetic profiles among different diaryl pyrazole derivatives, highlighting the influence of chemical structure on clearance, half-life, and oral bioavailability.

Further investigations into a diaryl pyrazole compound, referred to as compound 85 , revealed moderate metabolic stability in human liver microsomes, with 55% of the compound remaining after a 45-minute incubation. This compound was found to be highly lipophilic and exhibited high plasma protein binding (99.9%). Despite these characteristics, it demonstrated a moderate intravenous half-life of 3.85 hours in mice, although its oral bioavailability was low.

Pharmacodynamic Activity of this compound Derivatives

Derivatives of this compound have been explored for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the pyrazole and phenyl rings are key determinants of their pharmacodynamic profiles.

Antitumor Activity:

In the realm of oncology, phenylpyrazole derivatives have shown promise as selective inhibitors of key signaling proteins. One such derivative, GQN-B37-Me , a selective inhibitor of the anti-apoptotic protein MCL-1, has demonstrated significant antitumor efficacy in a preclinical mouse model of leukemia. acs.org Administration of this compound led to a dose-dependent inhibition of tumor growth, highlighting the potential of this chemical class in cancer therapy. acs.org

Treatment GroupDosageTumor Growth Inhibition (%)
GQN-B37-Me 50 mg/kg43

Table 2: In Vivo Antitumor Efficacy of GQN-B37-Me in a Xenograft Mouse Model. This table presents the significant tumor growth inhibition observed with GQN-B37-Me treatment, underscoring the in vivo pharmacodynamic potential of this phenylpyrazole derivative. acs.org

Another study on pyrimidinyl pyrazole derivatives reported that compounds with a 3-chloropyridin-2-yl group and a 3-fluoro-5-substituted phenylpiperazinyl group exhibited potent in vitro cytotoxicity against various tumor cell lines. nih.gov Specifically, the 3-cyano-5-fluorophenyl derivative showed compelling antitumor activity in vivo against several human carcinoma models in mice. nih.gov

Anti-inflammatory and Analgesic Activity:

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents, with celecoxib (B62257) being a prominent example. Various derivatives of 1-phenyl-pyrazole have been evaluated in preclinical models of inflammation and pain. For instance, a series of pyrazole derivatives were tested for their in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. Some of these compounds demonstrated a significant reduction in paw edema, comparable to the standard drug diclofenac.

A study on benzofuran pyrazole derivatives with chloro and trifluoromethyl groups on the phenyl ring reported a 24% inhibition of pain response. rjpbr.com Furthermore, a derivative with 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole ring showed notable antinociceptive efficacy with an ED50 of 57 mg/kg. nih.gov

CompoundAnti-inflammatory Activity (% Inhibition of Paw Edema)Analgesic Activity (ED50 mg/kg)
Benzofuran pyrazole derivative -24% pain inhibition
N1-substituted pyrazole derivative -57

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Phenylpyrazole Derivatives. This table summarizes the pharmacodynamic effects of different phenylpyrazole derivatives in preclinical models of inflammation and pain.

Antimicrobial Activity:

The antimicrobial potential of pyrazole derivatives has also been an area of active research. A derivative, (1-(-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methanone, was identified as a potent agent with a minimum inhibitory concentration (MIC) value of 25 µM/mL. globalresearchonline.net Another study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives reported promising in vitro antifungal activity against several pathogenic fungal strains and activity against Mycobacterium tuberculosis.

Computational Chemistry and Molecular Modeling of 1 2 Chlorophenyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. These methods provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. jcsp.org.pk For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-31G or 6-311G**, are standard for optimizing the molecular geometry. bibliotekanauki.plnih.gov This process determines the most stable three-dimensional conformation of the molecule by finding the lowest energy state.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For pyrazole derivatives, the HOMO is typically characterized by π-delocalization across the entire molecule, including the substituted phenyl rings. bibliotekanauki.pl The LUMO also exhibits π-character. bibliotekanauki.pl The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. nih.govresearchgate.net In related chlorophenyl-substituted pyrazolone (B3327878) derivatives, DFT calculations have been used to determine these energy levels and predict charge-transfer transitions that dominate the molecule's excited states. bibliotekanauki.pl

Below is a table representing typical data obtained from FMO analysis for a pyrazole derivative.

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Gap) ELUMO - EHOMO4.0 to 5.0

Note: These are representative values for pyrazole derivatives and can vary based on the exact substitution and computational method.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. asrjetsjournal.org These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Softness (S) : S = 1 / (2η). It is the reciprocal of hardness.

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons. bibliotekanauki.pl

DescriptorFormulaSignificance
Electronegativity (χ) (I + A) / 2Electron-attracting capability
Chemical Hardness (η) (I - A) / 2Resistance to charge transfer
Electrophilicity Index (ω) μ² / (2η)Propensity to act as an electrophile

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color code to represent different potential values. uni-muenchen.de

Typically, regions of negative electrostatic potential (colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. In pyrazole derivatives, these are often found around nitrogen atoms and any carbonyl oxygen atoms if present. researchgate.netcbijournal.com Regions of positive electrostatic potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. These are often located around hydrogen atoms. cbijournal.com Intermediate potential is represented by green and yellow. For 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, the nitrogen atoms of the pyrazole ring and the chlorine atom on the phenyl ring would be expected to be regions of negative potential, making them potential sites for hydrogen bonding or coordination. cbijournal.com

Molecular Docking and Drug-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. nih.gov

Docking studies involving pyrazole derivatives have been performed against various protein targets, including kinases and anti-apoptotic proteins like B-cell lymphoma 2 (BCL-2), to evaluate their potential as inhibitors. nih.govsci-hub.se These studies predict the binding affinity, usually expressed as a binding energy in kcal/mol, and the specific binding mode of the ligand within the protein's active site. researchgate.netsci-hub.se

A lower binding energy indicates a more stable ligand-protein complex and thus a higher predicted affinity. The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen bonds: Crucial for specificity and affinity.

Hydrophobic interactions: Interactions between nonpolar regions.

π-π stacking: Interactions between aromatic rings. researchgate.net

For example, docking studies of pyrazole derivatives against protein kinases have shown that the ligands fit deeply within the binding pocket, forming key hydrogen bonds with amino acid residues. nih.govnih.gov Similarly, a benzimidazole-tethered pyrazole hybrid showed a strong binding affinity for BCL-2 with a binding energy of -8.65 kcal/mol. sci-hub.se These studies suggest that compounds like this compound could be investigated as potential inhibitors for various protein targets, with the specific interactions depending on the topology of the receptor's active site.

The table below summarizes representative docking results for pyrazole derivatives against different protein targets.

LigandProtein TargetPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Pyrazole Derivative 1VEGFR-22QU5-10.09Cys919, Asp1046
Pyrazole Derivative 2Aurora A2W1G-8.57Not specified
Pyrazole Derivative 3CDK22VTO-10.35Ile10, Lys89, Asp145
Benzimidazole-pyrazoleBCL-24LXD-8.65Not specified

Source: Data compiled from studies on various pyrazole derivatives. nih.govresearchgate.netnih.govsci-hub.se

These computational predictions provide a strong rationale for the synthesis and experimental evaluation of this compound and its analogs as potential therapeutic agents.

Identification of Key Interacting Residues and Binding Site Characteristics

While specific molecular docking studies detailing the binding of this compound are not extensively documented in publicly available literature, the interactions can be inferred from studies on analogous pyrazole derivatives targeting various proteins such as kinases and carbonic anhydrases. nih.govnih.gov Molecular docking simulations are pivotal in predicting the preferred orientation of a ligand within a protein's active site and elucidating the key intermolecular interactions that stabilize the complex. researchgate.net

For pyrazole derivatives, the binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. researchgate.net The nitrogen atoms of the pyrazole ring are common hydrogen bond acceptors, interacting with donor residues in the protein's active site. rjpbcs.com The substituted phenyl and methyl groups play a crucial role in orienting the molecule within the binding pocket through hydrophobic and van der Waals interactions.

In the case of this compound, the following interactions are anticipated:

Hydrogen Bonding: One of the pyrazole nitrogen atoms can act as a hydrogen bond acceptor, forming a key interaction with amino acid residues like arginine, asparagine, or cysteine in a target's active site. nih.govrjpbcs.com

Hydrophobic Interactions: The 2-chlorophenyl ring is expected to fit into hydrophobic pockets of the binding site, interacting with non-polar residues such as leucine, valine, and phenylalanine. nih.govnih.gov The chlorine atom can enhance binding affinity through halogen bonding or other specific interactions.

Steric Influence: The 3-methyl group contributes to the steric profile of the molecule, influencing its fit and orientation within the binding site. researchgate.net

Studies on structurally related chlorophenyl-containing pyrazoles have identified specific residues that are crucial for binding. For example, in docking studies with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key interacting residues for pyrazole ligands include Leu 840, Cys 919, and Asp 1046. nih.gov Similarly, when targeting human Carbonic Anhydrase II (hCA II), the phenyl groups of pyrazole inhibitors have been shown to interact with residues like Phe131. nih.gov

Table 1: Potential Key Interacting Residues and Interaction Types for this compound (Inferred from Analogous Compounds)

Interacting Residue (Example)Interaction TypeMoiety of this compound Involved
Asp, Arg, Asn, CysHydrogen BondPyrazole Ring Nitrogen
Leu, Phe, Val, AlaHydrophobic Interaction, π-π Stacking2-Chlorophenyl Ring
Phe, Leu, AlaHydrophobic Interaction3-Methyl Group

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This method is instrumental in designing new, more potent molecules by predicting their activity before synthesis. nih.gov

For pyrazole derivatives, various 2D and 3D-QSAR models have been developed to predict their efficacy as inhibitors for targets like BRAF kinase and cyclooxygenase-II (COX-II). nih.govscispace.com These models are built using statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). A typical QSAR study involves aligning a series of related pyrazole compounds and calculating various molecular descriptors for each. nih.gov The biological activity (e.g., IC₅₀ values) is then correlated with these descriptors to generate a predictive equation.

A statistically robust QSAR model is characterized by a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), indicating its reliability and predictive power. scispace.com For instance, a 3D-QSAR model developed for pyrazole derivatives as COX-II inhibitors yielded a statistically significant model with an r² of 0.958, demonstrating a strong correlation between the structural features and inhibitory activity. scispace.com Such models can then be used to predict the activity of novel compounds, including variations of this compound.

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For pyrazole derivatives, several classes of descriptors have been identified as being influential for their biological activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule. The presence of the 3-methyl group and the 2-chlorophenyl substituent on the pyrazole core directly impacts these descriptors.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. The electron-withdrawing nature of the chlorine atom on the phenyl ring significantly influences these properties, which can affect binding affinity to biological targets. researchgate.net

Hydrophobic Descriptors: These descriptors, such as LogP, quantify the lipophilicity of the molecule. The chlorophenyl group is expected to increase the hydrophobicity of this compound, which can be critical for its interaction with non-polar binding sites.

Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of the molecule.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize steric and electrostatic field values as descriptors. nih.gov The resulting contour maps highlight regions where modifications to the structure of this compound—such as changing the position of the chlorine atom or the methyl group—would likely lead to an increase or decrease in biological activity. nih.gov

Table 2: Common Molecular Descriptors and Their Potential Influence on the Activity of this compound

Descriptor ClassSpecific Descriptor ExampleStructural Feature ContributionPredicted Influence on Activity
ElectronicDipole Moment, Atomic Charges2-Chloro substituentModulates electrostatic interactions in the binding site.
HydrophobicLogP2-Chlorophenyl groupEnhances interactions with hydrophobic pockets.
StericMolecular Volume, Surface Area3-Methyl group, Phenyl ringDetermines the goodness of fit within the receptor.
TopologicalWiener IndexOverall molecular structureRelates molecular branching and connectivity to activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its complex with a biological target. nih.gov

When a ligand like a pyrazole derivative is docked into a protein's active site, MD simulations can be performed on the resulting complex to assess its stability. nih.gov These simulations, often run for nanoseconds, track the atomic movements and can confirm whether the key interactions predicted by docking are maintained over time. researchgate.netresearchgate.net The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time suggests a stable binding mode. nih.govnih.gov

MD simulations are also crucial for understanding the conformational dynamics of this compound. The molecule possesses rotational freedom around the single bond connecting the pyrazole and the 2-chlorophenyl rings. Computational analyses on similar diarylpyrazole compounds have shown that there can be significant energy barriers to rotation, which may lead to preferred conformations for receptor binding. nih.gov MD simulations can explore the accessible conformational space of the molecule both in solution and within the confines of a binding site, revealing the most energetically favorable orientations for biological activity. eurasianjournals.com Studies on other pyrazole derivatives have used simulations of up to 100 ns to validate docking poses and confirm the stability of crucial hydrogen bond and hydrophobic interactions. nih.gov

Emerging Applications and Future Research Directions for 1 2 Chlorophenyl 3 Methyl 1h Pyrazole

Development of Lead Compounds and Scaffold Hopping in Drug Discovery

The pyrazole (B372694) scaffold is a cornerstone in medicinal chemistry, recognized for its role in developing novel therapeutics. researchgate.netconnectjournals.com For 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, future research will likely focus on its use as a foundational structure for generating lead compounds. Medicinal chemistry strategies such as structure-activity relationship (SAR) studies, pharmacophore mapping, and molecular docking simulations are employed to rationally design and optimize pyrazole derivatives for enhanced efficacy, selectivity, and safety. researchgate.netconnectjournals.com

Scaffold hopping, a strategy to identify isosteric replacements for a core molecular structure while retaining or improving biological activity, represents a significant avenue for pyrazole derivatives. By modifying the pyrazole core of a compound like this compound, researchers can discover new intellectual property, overcome undesirable physicochemical properties, and develop compounds with novel mechanisms of action. springernature.com The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile to target a wide array of diseases, including cancer, inflammation, and infectious diseases. globalresearchonline.netnih.gov

Table 1: Strategies in Pyrazole-Based Drug Discovery

Strategy Description Application to this compound
Lead Compound Development Utilizing the core structure to synthesize and screen a library of derivatives for therapeutic activity. Modifications to the chlorophenyl and methyl groups to explore interactions with various biological targets.
Structure-Activity Relationship (SAR) Systematically altering the molecular structure to determine which parts are responsible for its biological effects. Studying how changes to the pyrazole ring and its substituents affect efficacy and selectivity. connectjournals.com
Scaffold Hopping Replacing the central pyrazole core with other heterocyclic systems to find novel, patentable, and improved drug candidates. Identifying new core structures that mimic the spatial and electronic properties of the pyrazole moiety. springernature.com
Pharmacophore Mapping Identifying the essential 3D arrangement of functional groups responsible for a compound's biological activity. Creating models based on this compound to guide the design of new, more potent ligands. connectjournals.com

Potential in Agrochemicals (e.g., novel fungicides, herbicides, insecticides)

The pyrazole nucleus is integral to the development of modern agrochemicals. nih.gov Derivatives of this scaffold have demonstrated potent activity as fungicides, herbicides, and insecticides. globalresearchonline.net For instance, pyrazole carboxamides are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical mode of action for controlling fungal pathogens. google.com The compound this compound can serve as a key intermediate in synthesizing new agrochemical agents. Research into similar compounds, such as 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, has shown their utility in creating effective herbicides and fungicides for crop protection. chemimpex.com

Future research could focus on developing derivatives of this compound that target specific agricultural pests and diseases. This includes the synthesis of novel compounds to combat the growing issue of resistance to existing pesticides. The versatility of the pyrazole structure allows for the creation of molecules with diverse modes of action, from inhibiting sterol biosynthesis in fungi to acting as 4-hydroxyphenylpyruvate dioxygenase inhibitors in herbicides. nih.govnih.gov

Table 2: Agrochemical Applications of Pyrazole Derivatives

Agrochemical Class Mode of Action Example Potential Application for this compound Derivatives
Fungicides Succinate Dehydrogenase Inhibition (SDHI) Development of new agents to control fungal diseases in crops like tomatoes and peppers. google.comnih.gov
Herbicides Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) Creation of selective herbicides to manage broad-leaved weeds. nih.gov
Insecticides Precursor for potent insecticides Synthesis of compounds to combat invertebrate pests on plants. google.comjindunchemistry.com

Applications beyond Traditional Medicinal Chemistry (e.g., fluorescent substances, dyes, materials science)

The unique electronic properties of the pyrazole ring make it an attractive scaffold for applications in materials science. ekb.eg Pyrazole derivatives have been successfully developed as fluorescent probes, organic dyes, and components of electroluminescent materials. researchgate.netrsc.orgnih.gov These compounds can exhibit high quantum yields and their fluorescence properties can be tuned by altering the substituents on the pyrazole ring. researchgate.netnih.gov

Future research on this compound could explore its potential as a building block for novel materials. By incorporating fluorophores or other functional moieties, derivatives could be synthesized for use as chemosensors for detecting metal ions, anions, or biomolecules. rsc.org The development of new pyrazole-based azo dyes also presents opportunities for creating colored materials for industries such as paints and varnishes. nih.gov

Design of Multi-Target Directed Ligands for Complex Diseases

Complex, multifactorial diseases like Alzheimer's and cancer often require therapeutic approaches that can modulate multiple biological targets simultaneously. nih.govnih.gov The design of multi-target directed ligands (MTDLs) is a promising strategy to address this complexity, potentially offering improved efficacy and a lower risk of drug-drug interactions compared to combination therapies. tandfonline.comresearchgate.net

The pyrazole scaffold is an excellent template for creating MTDLs due to its versatile chemistry, which allows for the integration of different pharmacophores into a single molecule. ekb.eg Future research could focus on using this compound as a starting point to design ligands that interact with multiple targets relevant to a specific disease. For example, in neurodegenerative diseases, a pyrazole derivative could be engineered to inhibit cholinesterase enzymes and prevent the aggregation of amyloid-β plaques. nih.govtandfonline.com

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, but there is a continuous drive to develop more efficient, sustainable, and environmentally friendly methods. nih.gov Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize waste, reduce the use of hazardous substances, and save energy. thieme-connect.comnih.gov

Future research will likely focus on novel synthetic routes to this compound and its derivatives that align with green chemistry goals. This includes the use of water as a solvent, microwave-assisted synthesis, and the development of catalytic methods that avoid toxic reagents like hydrazine (B178648). thieme-connect.comrsc.orgresearchgate.net For example, using semicarbazide (B1199961) hydrochloride as a substitute for hydrazine in "on water" conditions has been shown to be a green and efficient method for preparing certain pyrazoles. rsc.org Such advancements not only make the synthesis process safer and more sustainable but can also improve reaction yields and simplify product purification. nih.gov

Advanced Characterization Techniques for Structural and Conformational Studies

A thorough understanding of the three-dimensional structure and conformation of this compound is crucial for rational drug design and materials science applications. Advanced characterization techniques are essential for elucidating the precise atomic arrangement and intermolecular interactions of pyrazole derivatives. mdpi.com

While standard techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used, future research will increasingly rely on more sophisticated methods. rsc.orgresearchgate.netekb.egjocpr.com Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide detailed insights into molecular connectivity and spatial proximity of atoms, which is critical for confirming complex structures. mdpi.com These advanced analytical tools will be indispensable for characterizing novel derivatives of this compound and understanding their structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These computational tools can accelerate the design and optimization of new compounds by predicting their properties, identifying novel scaffolds, and even planning synthetic routes. springernature.comosti.gov

For this compound, AI and ML can be leveraged in several ways. Deep learning models can be trained on large datasets of known pyrazole derivatives to predict the biological activity or material properties of new, virtual compounds. nih.gov This allows for the rapid screening of vast chemical libraries to identify promising candidates for synthesis and testing. nih.gov Generative AI models can suggest novel chemical motifs and be used for scaffold hopping or lead optimization. springernature.com Furthermore, AI can assist in developing and optimizing synthetic pathways, contributing to a more efficient and automated discovery process. researchgate.netosti.gov The integration of these technologies holds immense promise for unlocking the full potential of the pyrazole scaffold.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, and what experimental conditions are critical for yield optimization?

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves reacting a diketone or β-ketoester derivative with hydrazines under acidic or reflux conditions. For example, pyrazole derivatives can be synthesized by refluxing a substituted diketone (e.g., 1-(2-chlorophenyl)propane-1,3-dione) with methylhydrazine in ethanol/acetic acid, as demonstrated in analogous pyrazole syntheses . Key factors include stoichiometric control of hydrazine, reaction temperature (70–100°C), and acid catalysis (e.g., glacial acetic acid) to drive cyclization. Yield optimization often requires purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

  • NMR : The ¹H NMR spectrum should show a singlet for the pyrazole C3-methyl group (~δ 2.3–2.5 ppm) and aromatic protons (δ 7.2–8.0 ppm) split by substituents. ¹³C NMR will confirm the pyrazole ring carbons (δ 140–160 ppm) and the methyl group (δ 10–15 ppm).
  • IR : A strong absorption band near 1600 cm⁻¹ corresponds to C=N stretching in the pyrazole ring.
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the molecular weight (e.g., m/z 206.6 for C₁₀H₉ClN₂). X-ray crystallography is recommended for definitive structural confirmation, as seen in related pyrazole derivatives .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

The compound may pose hazards such as skin/eye irritation, respiratory sensitization, and environmental toxicity. Key precautions include:

  • Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or contact .
  • Storage in airtight containers away from light and moisture to prevent degradation .
  • Disposal via licensed chemical waste services, as improper handling may harm aquatic ecosystems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural impurities. To address this:

  • Validate purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized protocols (e.g., fixed incubation times, controls for cytotoxicity).
  • Perform structure-activity relationship (SAR) studies to isolate the pharmacophore, as seen in triazole-pyrazole hybrids .

Q. What strategies are effective for optimizing the regioselectivity of substituents in pyrazole ring functionalization?

Regioselectivity depends on electronic and steric effects. For C4/C5 functionalization:

  • Use directing groups (e.g., electron-withdrawing substituents) to stabilize intermediates during cross-coupling reactions.
  • Employ transition-metal catalysis (e.g., Pd-mediated Suzuki coupling) for aryl group introduction, as demonstrated in pyrazole-thiadiazine hybrids . Computational modeling (DFT) can predict preferential sites for electrophilic attack .

Q. How do crystallographic data inform the design of this compound-based ligands for metal coordination?

X-ray structures reveal dihedral angles between the pyrazole ring and aromatic substituents, influencing ligand geometry. For example, a dihedral angle of ~16–50° between the pyrazole and 2-chlorophenyl group affects metal-binding affinity . Adjusting substituents (e.g., introducing electron-donating groups) can enhance chelation, as seen in crown ether-linked pyrazoles .

Q. What advanced analytical methods are suitable for studying degradation pathways of this compound under environmental conditions?

  • LC-MS/MS : Identifies degradation products via fragmentation patterns.
  • GC-ECD : Monitors chlorinated byproducts.
  • EPR Spectroscopy : Detects radical intermediates in photolytic degradation.
  • Computational Tools : QSAR models predict persistence and bioaccumulation .

Methodological Resources

  • Synthetic Protocols : Refer to cyclocondensation methods in pyrazole-thiadiazine hybrids and triazenylpyrazole precursors .
  • Crystallography : Utilize CIF files from the Cambridge Structural Database for comparative analysis .
  • Safety Data : Follow guidelines from regulatory agencies (e.g., OSHA, REACH) and literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.